molecular formula C8H17Si B3050908 Cyclohexyldimethylsilane CAS No. 29681-56-9

Cyclohexyldimethylsilane

Cat. No.: B3050908
CAS No.: 29681-56-9
M. Wt: 141.31 g/mol
InChI Key: JFDSHJDHYXKJFG-UHFFFAOYSA-N
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Description

Cyclohexyldimethylsilane is an organosilicon compound with the molecular formula C8H18Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyldimethylsilane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyldimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexyldimethylsilane finds extensive applications in scientific research, including:

Comparison with Similar Compounds

  • Diethylsilane
  • Triphenylsilane
  • Triethylsilane
  • Phenylsilane
  • Triethoxysilane

Comparison: Cyclohexyldimethylsilane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. For example, diethylsilane and triethylsilane have ethyl groups instead of a cyclohexyl group, resulting in different reactivity and applications. Triphenylsilane and phenylsilane contain phenyl groups, which influence their chemical behavior differently compared to this compound .

Properties

InChI

InChI=1S/C8H17Si/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDSHJDHYXKJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462185
Record name Cyclohexyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-56-9
Record name Cyclohexyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyldimethylsilane
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Cyclohexyldimethylsilane
Reactant of Route 3
Cyclohexyldimethylsilane
Reactant of Route 4
Cyclohexyldimethylsilane
Reactant of Route 5
Cyclohexyldimethylsilane
Reactant of Route 6
Cyclohexyldimethylsilane

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